molecular formula C15H13N5O3 B5820337 4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine

4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine

Cat. No.: B5820337
M. Wt: 311.30 g/mol
InChI Key: SLRRUDVQDNZVBP-LZYBPNLTSA-N
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Description

4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a furan ring fused to a pyrimidine ring, with additional functional groups such as dimethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate pyrimidine and furan derivatives.

    Introduction of the dimethyl groups: Methylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Formation of the N-[(E)-(4-nitrophenyl)methylideneamino] group: This step involves the condensation of the furo[2,3-d]pyrimidine derivative with 4-nitrobenzaldehyde under acidic or basic conditions to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The Schiff base can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The dimethyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of the nitrophenyl group: Formation of 4,6-dimethyl-N-[(E)-(4-aminophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine.

    Reduction of the Schiff base: Formation of 4,6-dimethyl-N-[(4-nitrophenyl)methylamino]furo[2,3-d]pyrimidin-2-amine.

    Substitution reactions: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine can be compared with other similar compounds such as:

    4,6-dimethyl-N-[(E)-(4-aminophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine: This compound has an amino group instead of a nitro group, which can affect its reactivity and biological activity.

    4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrido[2,3-d]pyrimidin-2-amine: This compound has a pyridine ring instead of a furan ring, which can influence its electronic properties and interactions with targets.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]furo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-9-7-13-10(2)17-15(18-14(13)23-9)19-16-8-11-3-5-12(6-4-11)20(21)22/h3-8H,1-2H3,(H,17,18,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRRUDVQDNZVBP-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N=C(N=C2O1)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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